molecular formula C16H23ClN2O3S B2487313 4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine CAS No. 2034326-87-7

4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine

Cat. No. B2487313
CAS RN: 2034326-87-7
M. Wt: 358.88
InChI Key: GPJRNBJBFXKIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine involves multi-step organic reactions, including aminomethylation, reduction, and reaction with Grignard reagents. For example, aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones followed by reduction and Grignard reaction can produce compounds with similar structural motifs (Papoyan et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, which provide insights into the compound's framework and functional groups. Structural elucidation is crucial for understanding the compound's reactivity and potential biological activity.

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can include substitutions, additions, and cyclizations, influenced by the morpholine's electronic and steric properties. The presence of a sulfonyl group adds to the compound's reactivity, enabling further functionalization.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. For instance, the incorporation of morpholine can affect the compound's polarity and solubility in organic solvents or water, influencing its application in chemical syntheses or pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the functional groups present in the compound. The morpholine ring, being a heterocycle with a nitrogen atom, imparts basicity, while the sulfonyl group can affect the compound's reactivity towards nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

A study detailed the synthesis of stereodefined C-substituted morpholines, including derivatives similar to "4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine". This synthesis was achieved by reacting 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, demonstrating high levels of regio- and diastereoselectivity. The method does not require anhydrous solvent and is performed at ambient temperature, indicating a relatively accessible synthesis route for research and industrial applications (Matlock et al., 2015).

Antimicrobial Activity

Research on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of bacteria and fungi revealed that it exhibits significant activity. This compound's effect was notably pronounced when combined with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration significantly, which suggests potential applications in combating antibiotic-resistant microbial infections (Oliveira et al., 2015).

Antifungal and Anticonvulsive Properties

Another study synthesized new derivatives including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, displaying pronounced anticonvulsive and some peripheral n-cholinolytic activities. This highlights the compound's potential in neurological research and treatment development, although no antibacterial activity was observed in this case (Papoyan et al., 2011).

Molecular Docking and Structure Analysis

Docking studies and crystal structure analysis of derivatives showed no conjugation to the tetrazole groups, suggesting the structural versatility and potential for designing specific inhibitors targeting enzymes like cyclooxygenase-2. This structural insight is crucial for drug design and the development of new therapeutic agents (Al-Hourani et al., 2015).

Mechanism of Action

properties

IUPAC Name

4-[3-(4-chlorophenyl)azepan-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJRNBJBFXKIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.